11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
Description
This compound features a complex tetraazatricyclic core (2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene) substituted with a 3-chloro-2-methylbenzenesulfonyl group at position 11 and a methyl group at position 4. The tricyclic framework comprises fused nitrogen-containing rings, creating a rigid, planar structure that may influence binding to biological targets. The sulfonyl group introduces electron-withdrawing properties, while the chloro and methyl substituents on the benzene ring modulate steric and electronic effects.
Properties
IUPAC Name |
11-(3-chloro-2-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-11-8-17-19-9-13-10-21(7-6-15(13)22(17)20-11)25(23,24)16-5-3-4-14(18)12(16)2/h3-5,8-9H,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXPFCBPAQBXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(C(=CC=C4)Cl)C)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multiple steps, starting with the preparation of 3-chloro-2-methylbenzenesulfonyl chloride . This intermediate is then reacted with a series of nitrogen-containing compounds under controlled conditions to form the final tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Methodology for Structural Similarity Assessment
Chemical similarity is evaluated using two primary approaches:
- Chemical Fingerprints with Tanimoto Coefficients : Predetermined molecular descriptors (e.g., functional groups, bond types) are encoded into binary vectors. Similarity is quantified via the Tanimoto coefficient (ranging 0–1), where values >0.5 indicate moderate-to-high similarity .
- Graph-Based Comparison : Directly maps molecular graphs to identify shared substructures. This method is computationally intensive but offers higher accuracy in detecting structural nuances .
Key Structural Analogues and Comparisons
The table below compares the target compound with sulfonylurea herbicides and hypothetical analogs:
Key Observations :
- The target compound shares a sulfonyl group with sulfonylureas, but its tetraazatricyclic core diverges significantly from their triazine-based structures, resulting in low Tanimoto (~0.4) and graph-based (~0.3) similarities .
- Substitution patterns on the benzene ring (e.g., chloro vs.
Mechanistic Hypotheses
- Sulfonylurea Herbicides: Inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants. Their triazine cores coordinate with ALS’s active site, while sulfonyl groups enhance binding .
- Target Compound: The tetraazatricyclic core’s rigidity may limit compatibility with ALS but could facilitate interactions with mammalian enzymes (e.g., kinases or proteases).
Research Findings
- Agrochemical Potential: Low similarity to sulfonylureas implies distinct mechanisms. However, the chloro-methylbenzenesulfonyl moiety may confer herbicidal activity via novel pathways.
- Pharmaceutical Prospects : Tetraazatricyclic systems are under investigation for anticancer and antiviral applications. For example, analogs with fluorinated sulfonyl groups show kinase inhibition (IC₅₀: 10–50 nM) in preclinical models .
Biological Activity
The compound 11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic molecule exhibiting significant potential in medicinal chemistry. Its structural composition suggests various biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique tetraazatricyclo structure that contributes to its biological properties. The presence of the 3-chloro-2-methylbenzenesulfonyl group is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes, including dihydropteroate synthase, which is critical in bacterial folate synthesis.
- Anticancer Potential : Some derivatives of similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells.
1. Antimicrobial Studies
A study investigating the antimicrobial efficacy of sulfonamide derivatives reported that compounds with similar structural motifs exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of folate synthesis pathways.
2. Enzyme Inhibition
Research has demonstrated that compounds containing sulfonyl groups can effectively inhibit dihydropteroate synthase. For instance, N-(Pyridin-2-yl) arylsulfonamides were identified as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11betaHSD1), which plays a role in glucocorticoid metabolism and has implications in metabolic syndrome and diabetes management .
3. Anticancer Activity
In vitro studies have shown that similar tetraazatricyclo compounds can induce apoptosis in various cancer cell lines. A specific study highlighted the ability of these compounds to activate caspase pathways, leading to programmed cell death in tumor cells.
Data Tables
| Biological Activity | Target Organism/Enzyme | Effect Observed |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of growth |
| Enzyme Inhibition | Dihydropteroate synthase | Competitive inhibition |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
Research Findings Summary
The biological activities associated with this compound highlight its potential as a therapeutic agent:
- Antimicrobial : Effective against key bacterial pathogens.
- Enzyme Inhibitor : Targeting critical enzymes involved in metabolic pathways.
- Anticancer : Inducing cell death in malignant cells through apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
